3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of two butanoyl groups and two propyl groups attached to a diazabicyclo[331]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diazabicyclo[3.3.1]nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Introduction of Butanoyl Groups: The butanoyl groups are introduced through acylation reactions using butanoyl chloride in the presence of a base such as pyridine.
Addition of Propyl Groups: The propyl groups are added via alkylation reactions using propyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butanoyl or propyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated derivatives.
Scientific Research Applications
3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3-Methyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Uniqueness
3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to the presence of both butanoyl and propyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C21H36N2O3 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3,7-di(butanoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H36N2O3/c1-5-9-17(24)22-13-20(11-7-3)15-23(18(25)10-6-2)16-21(14-22,12-8-4)19(20)26/h5-16H2,1-4H3 |
InChI Key |
VONBEHQKVXUETM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC2(CN(CC(C1)(C2=O)CCC)C(=O)CCC)CCC |
Origin of Product |
United States |
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